molecular formula C18H15BrN2OS B2769236 4-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 317374-34-8

4-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2769236
CAS No.: 317374-34-8
M. Wt: 387.3
InChI Key: RVRBZPSLAGSJPQ-UHFFFAOYSA-N
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Description

“4-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide” is a chemical compound with the molecular formula C15H14BrNO. It has a molecular weight of 304.19 . The compound is also known by its IUPAC name, 4-bromo-N-(2,4-dimethylphenyl)benzamide .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzamide core with a bromine atom at the 4-position and a 2,5-dimethylphenyl-1,3-thiazol-2-yl group attached to the nitrogen atom of the amide group .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 304.19 . Other physical and chemical properties such as boiling point, melting point, solubility, and stability are not available in the current data.

Scientific Research Applications

Anticancer Activity

Thiazole and benzamide derivatives have been extensively studied for their anticancer properties. For instance, microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives showed promising anticancer activity against various human cancer cell lines including melanoma, leukemia, cervical cancer, and breast cancer. These compounds exhibited GI50 values comparable to the standard drug Adriamycin, highlighting their potential as anticancer agents (Tiwari et al., 2017).

Photodynamic Therapy for Cancer Treatment

New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base showed high singlet oxygen quantum yield, making them promising for photodynamic therapy applications. These properties are crucial for Type II photosensitizers used in treating cancer (Pişkin et al., 2020).

Antifungal Activity

Compounds with the thiazole and benzamide motifs have also been evaluated for their antifungal activities. Variously substituted benzamides prepared by base-catalyzed cyclization showed low to moderate antifungal activity, suggesting the potential use of these compounds in developing new antifungal agents (Saeed et al., 2008).

Antibacterial Agents

Thiazolidine derivatives, another closely related class of compounds, have been designed and synthesized, showing promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This suggests the potential application of similar structures in creating new antibacterial drugs (Palkar et al., 2017).

Properties

IUPAC Name

4-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2OS/c1-11-3-4-12(2)15(9-11)16-10-23-18(20-16)21-17(22)13-5-7-14(19)8-6-13/h3-10H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRBZPSLAGSJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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